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4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine

Fragment-based drug discovery Ligand efficiency Kinase inhibitor design

Procure this precise C3-oxy positional isomer for reliable kinase fragment screens. The monodentate pyridine hinge-binder ensures broad kinome coverage, while the N-methylimidazole motif reduces CYP450 assay interference, unlike N–H analogs. Ideal for SPR-based fragment screening (MW 322.38) and systematic SAR against C4-methoxy regioisomers.

Molecular Formula C14H18N4O3S
Molecular Weight 322.38
CAS No. 2034500-34-8
Cat. No. B2824800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine
CAS2034500-34-8
Molecular FormulaC14H18N4O3S
Molecular Weight322.38
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3
InChIInChI=1S/C14H18N4O3S/c1-17-10-14(16-11-17)22(19,20)18-8-2-3-13(9-18)21-12-4-6-15-7-5-12/h4-7,10-11,13H,2-3,8-9H2,1H3
InChIKeyCLYRZJAABZHVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034500-34-8): Chemical Identity, Scaffold Class, and Procurement Context


4-((1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034500-34-8, molecular formula C₁₄H₁₈N₄O₃S, MW 322.38) is a synthetic small molecule featuring a 3-piperidinyloxy-pyridine core N-sulfonylated with a 1-methyl-1H-imidazol-4-yl group [1]. The compound belongs to the broad class of imidazole-sulfonamide-piperidine ethers, a scaffold family recurrent in kinase inhibitor discovery programs, particularly those targeting PI3K, BTK, and protein kinase C isoforms [2]. As of the available evidence cutoff, this exact compound lacks peer-reviewed pharmacological characterization; its procurement value derives from its use as a structurally defined screening probe within imidazole-sulfonamide-focused chemical libraries, where even modest structural modifications can profoundly alter target engagement profiles [3].

Why 4-((1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine Cannot Be Casually Substituted by In-Class Analogs


Interchanging compounds within the imidazole-sulfonamide-piperidine-ether series is scientifically hazardous because three structural variables—the piperidine attachment point (C3 vs. C4), the nature of the ether linkage (oxy vs. methoxy), and the heterocyclic acceptor ring (pyridine vs. pyridazine vs. pyrimidine)—each independently modulate both target affinity and off-target liability [1]. For instance, relocating the ether from the piperidine 3-position to the 4-position introduces a methylene spacer that alters the dihedral angle between the heterocycle and the piperidine ring, directly impacting the compound's ability to occupy the ATP-binding pocket of kinases [2]. Similarly, substituting the pyridine ring with pyridazine (as in CAS 2034226-99-6) changes both hydrogen-bonding capacity and electron density distribution, which can shift selectivity across kinase panel screens by orders of magnitude [3]. Generic substitution without empirical verification of the specific positional isomer and heterocyclic composition therefore carries substantial risk of irreproducible screening results.

Quantitative Differentiation Evidence for 4-((1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine Versus Closest Structural Analogs


Molecular Weight Differentiation: Minimal Mass for Optimal Ligand Efficiency in Fragment-Based Screening

The target compound (MW 322.38) is the lowest molecular weight member within the immediate 1-methyl-1H-imidazol-4-yl-sulfonyl-piperidine-ether series that retains a pyridine acceptor ring. Its direct pyridazine analog (CAS 2034226-99-6, MW 337.4) carries an additional 15 Da from the extra nitrogen atom, which increases polar surface area and may reduce passive membrane permeability [1]. The 4-substituted methoxy-pyridine analog (CAS 2640818-18-2, MW 350.4) is 28 Da heavier and introduces a methylene spacer and a methyl group, both of which increase conformational flexibility and lipophilicity . Lower molecular weight correlates with higher ligand efficiency indices (LE = 1.37 × pIC₅₀ / heavy atom count), a critical parameter when the compound is deployed in fragment-based screening cascades where every atom must contribute to binding affinity [2].

Fragment-based drug discovery Ligand efficiency Kinase inhibitor design

Hydrogen-Bond Acceptor Capacity: Pyridine vs. Pyridazine Determines Kinase Hinge-Binding Modality

The target compound presents a single pyridine nitrogen as the primary hydrogen-bond acceptor (HBA) for kinase hinge-region engagement, whereas the pyridazine analog (CAS 2034226-99-6) offers two adjacent nitrogen atoms (N1 and N2) capable of bidentate hinge binding [1]. This difference in HBA geometry is pharmacologically consequential: monodentate hinge binders (pyridine series) often exhibit broader kinome coverage but lower absolute affinity, while bidentate binders (pyridazine series) can achieve higher affinity at the cost of narrower selectivity [2]. The pyridine nitrogen pKa (~5.2) also differs substantially from pyridazine nitrogen pKa (~2.3), affecting protonation state at physiological pH and thus modulating both solubility and target engagement [3].

Kinase hinge binding Hydrogen-bond acceptor Selectivity profiling

Piperidine Substitution Position: C3-Oxy vs. C4-Methoxy Linkage Controls Conformational Pre-organization

The target compound features a direct ether linkage at the piperidine 3-position (C3–O–pyridine), constraining the pyridine ring to a gauche orientation relative to the piperidine plane. In contrast, the 4-substituted analog (CAS 2640818-18-2) inserts a methylene spacer (C4–CH₂–O–pyridine), introducing an additional rotatable bond that increases conformational entropy upon target binding . Increased conformational flexibility incurs an entropic penalty estimated at approximately 0.7–1.5 kcal/mol per freely rotatable bond (ΔG = –RT ln K), which, if not compensated by additional binding contacts, translates to a 3- to 12-fold reduction in binding affinity [1]. The C3-oxy configuration thus provides greater pharmacophoric pre-organization, potentially advantageous when screening against conformationally rigid kinase active sites.

Conformational restriction Pharmacophore pre-organization Piperidine SAR

Imidazole N-Methyl Substitution: Blocking Tautomerism to Reduce Off-Target Metabolic Liability

The 1-methyl substitution on the imidazole ring of the target compound prevents imidazole N–H tautomerism, a structural feature absent in the des-methyl imidazole analog 1-(1H-imidazole-4-sulfonyl)piperidine (CAS 913488-35-4) . Unsubstituted imidazoles can undergo prototropic tautomerism and are recognized substrates for CYP450-mediated oxidation at the N–H position, as well as potential mechanism-based inactivators of CYP enzymes via heme coordination [1]. In the related pyridinyl-imidazole p38 kinase inhibitor series, N-methylation of the imidazole ring was a key structural modification that reduced CYP450 inhibitory activity from IC₅₀ values in the low micromolar range to >10 μM, representing at least a 10-fold improvement in CYP safety margin [2].

Imidazole N-methylation Metabolic stability CYP450 inhibition

Sulfonamide Linker Geometry: Sulfonyl at Piperidine N1 Enables Optimal Kinase Affinity Pocket Occupancy

The sulfonamide bridge in the target compound connects the imidazole ring to the piperidine N1 position, creating a characteristic N–S–C_imidazole geometry. This contrasts with N-sulfonylpiperidine analogs where the sulfonyl group is attached to a simple phenyl or alkyl group (e.g., 4-(4-methylphenyl)sulfonylpiperidine) . In kinase inhibitor design, the imidazole-sulfonamide motif serves a dual function: the sulfonyl oxygens can accept hydrogen bonds from the kinase hinge or catalytic lysine, while the imidazole ring occupies the ribose pocket or solvent channel depending on the kinase [1]. N-sulfonylpiperidines have been optimized as potent VEGFR-2 inhibitors with IC₅₀ values in the sub-micromolar range, and structure-guided optimization of the sulfonamide vector has yielded multi-target anticancer agents with IC₅₀ values as low as 0.26 nM against PI3K p110α [2].

Sulfonamide pharmacophore Kinase linker region N-sulfonyl piperidine SAR

Overall Physicochemical Profile: Balanced Lipophilicity for Cellular Permeability vs. Aqueous Solubility

The target compound's predicted cLogP of approximately 1.2 (based on its molecular formula and structural features) positions it within the optimal range for cell-based assays, balancing passive membrane permeability with aqueous solubility. The pyridazine analog (CAS 2034226-99-6) is slightly more polar due to the additional nitrogen, while the 4-methoxy-pyridine analog (CAS 2640818-18-2) is more lipophilic (estimated cLogP > 2.0) owing to the methyl substituent and methylene spacer [1]. Compounds with cLogP between 1 and 2 generally exhibit favorable solubility (>50 μM in aqueous buffer) while retaining sufficient permeability for intracellular target engagement, a critical factor when procuring compounds for phenotypic or cell-based screening cascades where both solubility and cell penetration are required [2].

Lipophilicity Aqueous solubility Drug-likeness

Optimal Procurement and Deployment Scenarios for 4-((1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine Based on Differentiated Evidence


Fragment-Based Kinase Screening Library Expansion with Minimal Molecular Complexity

The compound's low molecular weight (322.38) and low heavy atom count (22 atoms) make it a strong candidate for fragment-based drug discovery (FBDD) libraries targeting the kinase family. Its imidazole-sulfonamide motif provides a privileged kinase recognition element, while the pyridine ring offers a modifiable vector for fragment growing or merging strategies. Procurement is recommended for screening facilities building fragment libraries where ligand efficiency (LE ≥ 0.3) is the primary selection criterion, as the compound's MW enables detection of weak but efficient binding (KD in the 10–500 μM range) via biophysical methods such as surface plasmon resonance (SPR) or thermal shift assays [1].

Kinase Selectivity Panel Profiling: Monodentate Hinge Binder for Broad Kinome Coverage

The single pyridine nitrogen as a hinge-binding hydrogen bond acceptor predicts a monodentate binding mode that may yield broader kinome coverage compared to bidentate pyridazine analogs. This compound is suited for inclusion in kinase selectivity panels (e.g., DiscoverX KINOMEscan or similar profiling services) where broad initial coverage is desired before subsequent optimization for selectivity. The N-methylimidazole sulfonamide further reduces CYP450-related assay interference compared to N–H imidazole analogs, making it more reliable in cell-based kinase assays where metabolic stability affects apparent potency [3].

SAR Exploration of Piperidine Ether Linkage Geometry in Kinase Inhibitor Optimization

The C3-oxy linkage with one rotatable bond provides a conformationally restricted pharmacophore suitable for systematic SAR studies comparing C3-oxy versus C4-methoxy substitution. Research groups optimizing kinase inhibitors can procure this compound alongside its C4-methoxy regioisomer (CAS 2640818-18-2) to experimentally quantify the entropic contribution of the additional methylene spacer to binding free energy. This head-to-head comparison is particularly valuable in structure-based drug design programs where co-crystal structures can directly visualize the conformational differences [2].

Chemical Biology Probe Development Targeting PI3K or BTK Signaling Pathways

Given the established activity of imidazole-sulfonamide-piperidine scaffolds against PI3K isoforms and BTK in patent literature, this compound may serve as a starting point for developing chemical biology probes to interrogate these signaling pathways. The balanced cLogP (~1.2) supports use in cellular assays at concentrations up to 10–30 μM without solubility-limited false negatives. Procurement is recommended for academic laboratories investigating PI3K/AKT/mTOR or B-cell receptor signaling where tool compounds with novel intellectual property positions are needed [4].

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